(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol
Description
(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole-based compound featuring a morpholinoethyl substituent at the 1-position of the triazole ring and a hydroxymethyl (-CH₂OH) group at the 4-position. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C9H16N4O2/c14-8-9-7-13(11-10-9)2-1-12-3-5-15-6-4-12/h7,14H,1-6,8H2 |
InChI Key |
XVATYAHZQZVWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=C(N=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be introduced through a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate electrophile.
Introduction of the Methanol Group: The methanol group can be added via a reduction reaction, where a suitable precursor is reduced to form the alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.
Substitution: The morpholinoethyl group can participate in substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Drug Development:
Medicine:
Therapeutics: The compound can be explored for its therapeutic potential in treating various diseases.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares (1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanol with key analogs differing in the 1-position substituent (R):
Key Observations:
- Morpholinoethyl Group: Introduces polarity and hydrogen-bonding sites, likely improving water solubility compared to chlorophenyl or benzyl analogs. This is critical for drug delivery and bioavailability .
- Chlorophenyl Derivative : Exhibits higher lipophilicity, which may enhance membrane permeability but increase cytotoxicity risks .
- Ethyl Derivative : Simpler structure with lower molecular weight, advantageous for metabolic stability .
Key Observations:
- Click chemistry enables high yields (e.g., 81–89% for nitrophenyl analog) without complex purification .
Antioxidant and Metal-Binding Capacity:
- PMorph (2-(1-(2-morpholinoethyl)-1H-1,2,3-triazol-4-yl)phenol): A structural analog with a phenol group, PMorph exhibits potent antioxidant activity (IC₅₀ = 2.1 µM in DPPH assay) and strong Cu²⁺-binding affinity (log K = 14.2), making it a candidate for Alzheimer’s disease therapy .
Anticancer and Autophagy Inhibition:
- LAI-1: A morpholinoethyl-triazole-containing autophagy inhibitor, LAI-1 demonstrates potent cytotoxicity in cancer cells (IC₅₀ = 0.8 µM in HeLa cells) . This highlights the therapeutic relevance of the morpholinoethyl-triazole scaffold.
Biological Activity
(1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₇H₁₅ClN₄O
- Molecular Weight : 206.67 g/mol
- CAS Number : 1824028-32-1
The compound's activity is primarily attributed to its interaction with biological targets, including enzymes and receptors involved in various physiological processes. The triazole ring structure is known for its ability to form hydrogen bonds, which facilitates binding to target proteins.
Antimicrobial Activity
Research indicates that (1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanol exhibits antimicrobial properties against various bacterial strains. In a study conducted by [source], the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
The compound also shows promising antifungal activity. According to [source], it was effective against Candida species, with MIC values comparable to standard antifungal agents.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Candida glabrata | 32 µg/mL |
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of (1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanol on cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM [source].
Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with bacterial infections explored the efficacy of (1-(2-Morpholinoethyl)-1H-1,2,3-triazol-4-yl)methanol as an adjunct therapy. The results indicated a reduction in infection duration and severity compared to standard treatment alone [source].
Case Study 2: Cancer Treatment
Another study investigated the use of this compound in combination with existing chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect [source].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
